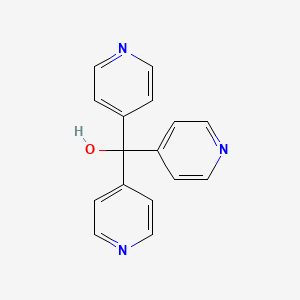
Tri(pyridin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri(pyridin-4-yl)methanol is an organic compound with the molecular formula C16H13NO It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N this compound is characterized by the presence of three pyridine rings attached to a central methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri(pyridin-4-yl)methanol typically involves the reaction of pyridine derivatives with formaldehyde. One common method is the condensation reaction between pyridine-4-carboxaldehyde and pyridine-4-boronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Tri(pyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include pyridine-4-carboxaldehyde, pyridine-4-carboxylic acid, and various substituted pyridine derivatives.
Scientific Research Applications
Tri(pyridin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: this compound is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Tri(pyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. Additionally, the compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids, contributes to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Tri(pyridin-3-yl)methanol: Similar structure but with pyridine rings attached at the 3-position.
Tri(pyridin-2-yl)methanol: Pyridine rings attached at the 2-position.
Tri(pyridin-4-yl)amine: Contains an amine group instead of a methanol group.
Uniqueness
Tri(pyridin-4-yl)methanol is unique due to the specific positioning of the pyridine rings at the 4-position, which influences its chemical reactivity and interaction with other molecules. This structural arrangement imparts distinct properties that differentiate it from other pyridine derivatives.
Properties
Molecular Formula |
C16H13N3O |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
tripyridin-4-ylmethanol |
InChI |
InChI=1S/C16H13N3O/c20-16(13-1-7-17-8-2-13,14-3-9-18-10-4-14)15-5-11-19-12-6-15/h1-12,20H |
InChI Key |
LGHLTRASRAEIPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(C2=CC=NC=C2)(C3=CC=NC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(methylcarbamoyl)propanoic acid](/img/structure/B12518966.png)
![(4R)-4-{[(4-Nitrophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one](/img/structure/B12518967.png)
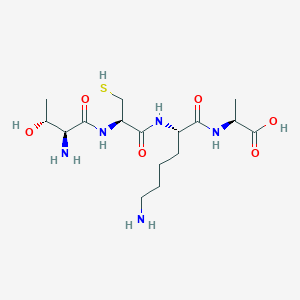

![[(4S,5S)-5-(Aminomethyl)-2-phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B12518984.png)
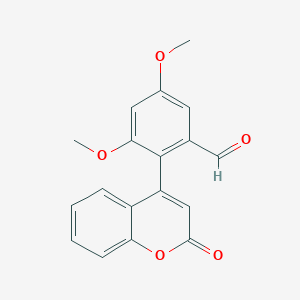
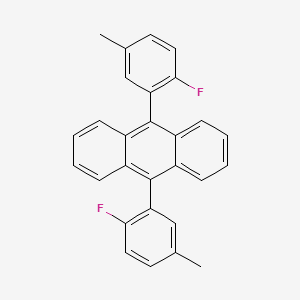
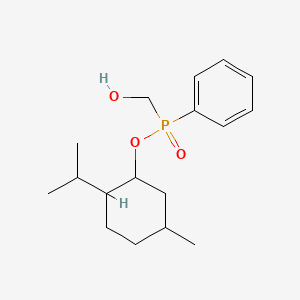
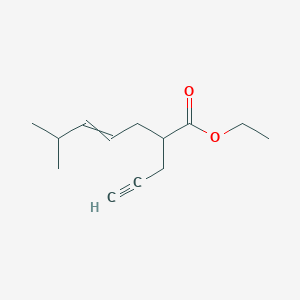

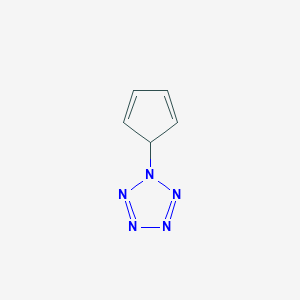
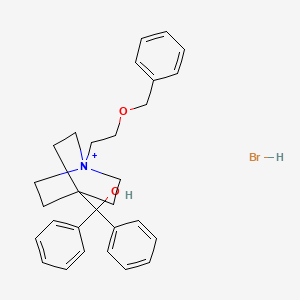
![{6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12519022.png)
![7H-Oxireno[D]thiazolo[3,2-A]pyridine](/img/structure/B12519025.png)
